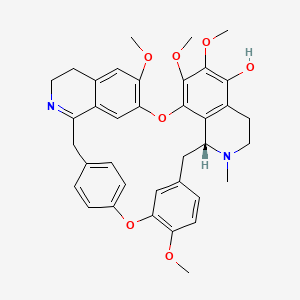
6,6',7,12-Tetramethoxy-2-methyl-1',2'-didehydroberbaman-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’,7,12-Tetramethoxy-2-methyl-1’,2’-didehydroberbaman-5-ol is a complex organic compound with the molecular formula C37H38N2O7. It is known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a methyl group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,7,12-Tetramethoxy-2-methyl-1’,2’-didehydroberbaman-5-ol typically involves multi-step organic reactions. One common approach is the methylation of precursor compounds using methylating agents such as methyl iodide or dimethyl sulfate. The reaction conditions often include the use of a base like potassium carbonate or sodium hydroxide to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization can help in the purification process, ensuring that the final product meets the required standards for various applications .
化学反应分析
Types of Reactions
6,6’,7,12-Tetramethoxy-2-methyl-1’,2’-didehydroberbaman-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (aqueous or organic solvents).
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
6,6’,7,12-Tetramethoxy-2-methyl-1’,2’-didehydroberbaman-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 6,6’,7,12-Tetramethoxy-2-methyl-1’,2’-didehydroberbaman-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
相似化合物的比较
Similar Compounds
- Thalsimidin
- Thalsimidine
- Thalcimidine
Uniqueness
Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
属性
CAS 编号 |
1212467-15-6 |
|---|---|
分子式 |
C37H38N2O7 |
分子量 |
622.7 g/mol |
IUPAC 名称 |
(14R)-9,20,21,25-tetramethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-1(30),3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-tridecaen-19-ol |
InChI |
InChI=1S/C37H38N2O7/c1-39-15-13-25-33-28(39)17-22-8-11-29(41-2)31(18-22)45-24-9-6-21(7-10-24)16-27-26-20-32(30(42-3)19-23(26)12-14-38-27)46-35(33)37(44-5)36(43-4)34(25)40/h6-11,18-20,28,40H,12-17H2,1-5H3/t28-/m1/s1 |
InChI 键 |
CLDCTFPNFRITPI-MUUNZHRXSA-N |
手性 SMILES |
CN1CCC2=C3[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC3=C(C(=C2O)OC)OC)OC)C=C5 |
规范 SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC3=C(C(=C2O)OC)OC)OC)C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)
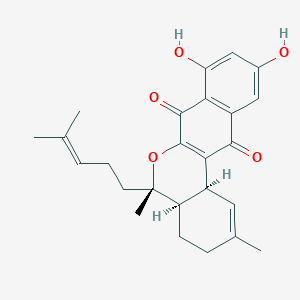
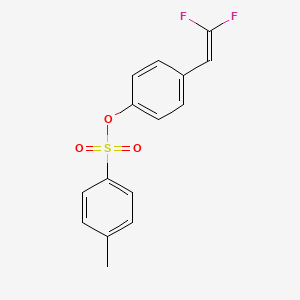
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14140263.png)
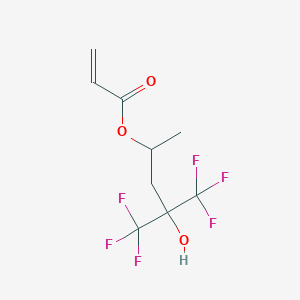
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B14140290.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)
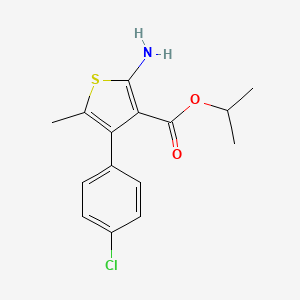

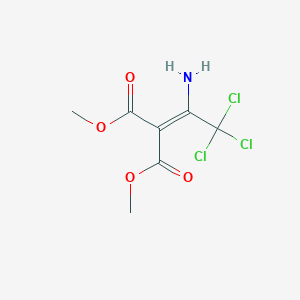
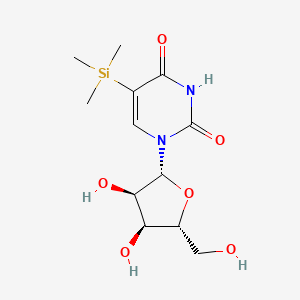
![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
